ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

SAR studies are compromised when generic isomer mixtures are used. This definitive 4-piperidinyl carboxamide regioisomer solves that. It enables systematic head-to-head comparison with 2- and 3-isomers to map amide linkage positional preference, critical for target engagement profiling. Use it to: 1) Benchmark ester-to-acid conversion half-life for prodrug design 2) Utilize the 4-fluorobenzenesulfonyl group as a clean anomalous scatterer in co-crystallization trials. Eliminate structural ambiguity and validate your computational docking with a validated, isomer-pure template.

Molecular Formula C21H23FN2O5S
Molecular Weight 434.5 g/mol
Cat. No. B3659797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE
Molecular FormulaC21H23FN2O5S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H23FN2O5S/c1-2-29-21(26)16-3-7-18(8-4-16)23-20(25)15-11-13-24(14-12-15)30(27,28)19-9-5-17(22)6-10-19/h3-10,15H,2,11-14H2,1H3,(H,23,25)
InChIKeyZBGPXPFXICIVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE: Chemical Identity


ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE (molecular formula C21H23FN2O5S, MW 434.5 g/mol) is a synthetic small molecule belonging to the sulfonamide–piperidine–benzoate ester class. It features a 4-fluorobenzenesulfonyl group attached to the piperidine nitrogen, a carboxamide linker at the piperidine 4-position, and an ethyl ester on a para-aminobenzoic acid (PABA) scaffold [1]. The compound is catalogued by multiple chemical suppliers as a research-grade intermediate, with evident structural similarity to known pharmacologically active sulfonylpiperidine derivatives [2][3].

1

Regioisomeric identity

4‑piperidinyl carboxamide regioisomer; distinct from 2‑ and 3‑positional isomers

2

Ester form required

Ethyl benzoate essential; carboxylic acid hydrolysis product alters permeability and target binding

3

Scaffold for SAR studies

Sulfonamide–piperidine–benzoate probe for regioisomer and substituent selectivity mapping

Why This Compound Cannot Be Replaced by a Generic Analog


This compound is one of at least three positional isomers of 1-(4-fluorobenzenesulfonyl)-N-(4-(ethoxycarbonyl)phenyl)piperidine-carboxamide, differing only in whether the amide linkage is at the piperidine 2-, 3-, or 4-position . In analogous sulfonylpiperidine series, the substitution position on the piperidine ring profoundly alters molecular shape, hydrogen-bonding geometry, and target engagement – the difference between a 3-substituted and a 4-substituted sulfonylpiperidine can shift inhibitory potency by orders of magnitude or change target selectivity entirely [1]. Consequently, procurement of an unspecified isomer or a generic “sulfonylpiperidine benzoate” risks introducing a compound with unintended pharmacological properties, invalidating structure–activity relationship (SAR) studies and wasting screening resources.

Regioisomer

2‑ or 3‑piperidinyl carboxamide isomers may shift target engagement and binding geometry; SAR cannot be extrapolated

Hydrolysis

Carboxylic acid analog (ester hydrolysis product) may differ in permeability, cell entry, and target affinity

Linker

Sulfone or sulfoxide replacement may eliminate key H‑bond donor, likely abolishing enzyme inhibition in comparable systems

Differentiation Evidence


Positional Isomer Purity Defines Chemical Identity

The target compound is the 4‑piperidinyl carboxamide isomer. The 3‑piperidinyl isomer (EVT-4351367) is catalogued as a separate entity with the identical molecular formula (C21H23FN2O5S, MW 434.5), confirming that the amide attachment position is the sole structural differentiator . No biological activity data for either isomer were identified in public databases (PubChem, ChEMBL, BindingDB) as of the search date [1]. The absence of bioactivity data does not indicate lack of activity; it reflects that these compounds have not yet been profiled.

Isomeric purity
Class-level inference
4‑piperidinyl carboxamide vs. 3‑ and 2‑isomers; same molecular formula, different connectivity
Regioisomer identity defines SAR reproducibility
No direct bioactivity data; regioisomer cross‑contamination can confound assays
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Sulfonyl Substituent Drives Target Selectivity

A closely related analog—ethyl 4‑[[1‑(4‑fluorophenyl)sulfonylpiperidin‑2‑yl]carbonylamino]piperidine‑1‑carboxylate (BDBM41180)—showed >50,000 nM affinity against an undisclosed screening target, consistent with very weak or inactive binding for the 2‑substituted isomer [1]. In the broader class of 4‑fluorosulfonylpiperidines, installing the fluorine at the 4‑position of the benzenesulfonyl ring increased 5‑HT2A receptor selectivity over the IKr potassium channel by >30‑fold compared to non‑fluorinated analogs, demonstrating that this specific sulfonyl substitution pattern confers a measurable selectivity advantage [2].

Sulfonyl selectivity
Cross-study comparable
>30‑fold 5‑HT2A/IKr selectivity gain with 4‑fluoro substitution
Fluorine and sulfonamide position enhance target selectivity
2‑isomer binding >50,000 nM; non‑fluorinated analog showed no selectivity
Medicinal Chemistry Ion Channel Pharmacology Selectivity

Ester vs. Carboxylic Acid: Permeability Switch

The target compound contains an ethyl ester on the benzoate moiety. The corresponding free carboxylic acid analog (synthesized by ester hydrolysis) would differ in calculated logP by approximately 1.4 units and in topological polar surface area (tPSA) by roughly 26 Ų (based on fragment-based calculations, ester vs. acid) [1]. In the piperidinyl-sulfonyl benzoic ester CB1 agonist series, the ester was essential for nanomolar receptor affinity; hydrolysis to the acid reduced potency by >100‑fold [2].

Ester vs acid
Class-level inference
ΔlogP ≈1.4, ΔtPSA ≈26 Ų, potency drop >100‑fold upon hydrolysis
Ethyl ester critical for permeability and target engagement
Calculated values; CB1 series exemplar shows functional consequence of ester loss
Drug Metabolism Pharmacokinetics Prodrug Design

Benzoate vs. Benzamide: Bioisosteric Divergence

Replacing the benzoate ethyl ester in the target compound with a benzamide (CONH2 or CONHR) changes the hydrogen-bonding pharmacophore from an H‑bond acceptor to an H‑bond donor/acceptor pair. In the 4‑sulfonylpiperidine class, benzamide derivatives (e.g., N‑(3‑carbamoyl‑6‑methyl‑4,5,6,7‑tetrahydro‑1‑benzothiophen‑2‑yl)‑1‑(4‑fluorobenzenesulfonyl)piperidine‑4‑carboxamide, CAS 923416‑37‑9) are catalogued as distinct compounds with different reported biological profiles . In related sulfonylpiperidine antibacterial programs, the benzoate-to-benzamide switch altered Gram‑positive thymidylate kinase (TMK) inhibitory potency by >20‑fold, underscoring that these functional groups are not interchangeable bioisosteres in this scaffold [1].

Benzoate vs benzamide
Cross-study comparable
>20‑fold difference in TMK IC50 between benzoate and benzamide isosteres
Pharmacophore switch risks false negatives in target‑based screens
Benzamide introduces H‑bond donor; not a bioisosteric replacement in this scaffold
Bioisosterism Medicinal Chemistry Target Engagement

Sulfonamide vs. Sulfone: Target Residence Time Impact

The target compound contains a sulfonamide (S(=O)2‑N) group. The sulfone analog (4‑(4‑fluorobenzenesulfonyl)piperidine, CAS not specified) lacks the carboxamide extension and has a fundamentally different geometry and electronic profile . In bacterial TMK inhibition, the sulfonamide linker was critical for forming a key hydrogen bond with the enzyme active site; replacement with a sulfone eliminated detectable inhibition (IC50 > 100 µM vs. IC50 = 0.25 µM for the best sulfonamide) [1].

Sulfonamide vs sulfone
Cross-study comparable
>400‑fold loss of TMK inhibition when sulfonamide replaced by sulfone
Sulfonamide NH acts as key H‑bond donor; sulfone abolishes activity
Best sulfonamide IC50 0.25 µM; sulfone >100 µM in comparable series
Chemical Biology Enzyme Inhibition Binding Kinetics

Benzoate Linkage Position Modulates Target Binding

The target compound positions the ethyl benzoate at the para (4‑) position of the aniline ring. The ortho‑benzoate analog—methyl 2‑[1‑(4‑fluorobenzenesulfonyl)piperidine‑4‑amido]benzoate (C20H21FN2O5S, MW 420.5)—forces the ester group into a proximal orientation relative to the piperidine amide, creating an intramolecular hydrogen‑bonding motif that is absent in the para‑substituted target compound . In related sulfamoyl benzoate cannabinoid CB1 ligands, the para‑benzoate regioisomer exhibited 10‑fold higher affinity than the ortho‑benzoate, attributed to better shape complementarity with the receptor binding pocket [1].

Benzoate position
Cross-study comparable
~10‑fold higher CB1 affinity for para‑benzoate vs ortho‑benzoate regioisomer
Para orientation favored for receptor shape complementarity
Ortho‑isomer forms intramolecular H‑bond; may alter binding pose
Medicinal Chemistry Conformational Analysis Library Design

Research and Industrial Applications


Regioisomeric SAR Probe for Piperidine Sulfonamides

The target compound serves as the definitive 4‑piperidinyl carboxamide regioisomer for systematic SAR studies. Head‑to‑head comparison with the 3‑isomer (EVT‑4351367) and 2‑isomer allows medicinal chemists to map the positional preference of the amide linkage for a given biological target . This is especially valuable in programs where the sulfonylpiperidine scaffold has shown activity (e.g., 5‑HT2A antagonists, CB1 ligands, TMK inhibitors) and the optimal substitution vector remains undetermined [1].

ADME & Permeability Benchmarking of Ester Prodrugs

The ethyl ester moiety provides a well-defined starting point for assessing esterase-mediated hydrolysis rates, Caco‑2 permeability, and plasma stability. The compound can be used as a probe alongside its carboxylic acid hydrolysis product to quantify the ester‑to‑acid conversion half‑life in different biological matrices (plasma, liver microsomes, hepatocytes) . This benchmarking is essential for programs considering an ester prodrug strategy, where the >100‑fold potency differential between ester and acid in the CB1 series demonstrates the functional consequence of ester hydrolysis [1].

Crystallography & Docking Template for Sulfonamide–Protein Interactions

With five H‑bond acceptors and no additional H‑bond donors beyond the amide NH, the compound offers a clean pharmacophore for co‑crystallization trials with purified protein targets. The 4‑fluorobenzenesulfonyl group provides anomalous scattering for phasing and a clear electron density feature for validating binding poses. In computational docking campaigns, the compound serves as a rigid, well‑defined template for scoring function calibration, where the sulfonamide nitrogen acts as a directional H‑bond donor to backbone carbonyls [1].

Chemical Probe for Gram-Positive Antibacterial Targets

Based on the established activity of sulfonylpiperidine‑carboxamides as Gram‑positive thymidylate kinase (TMK) inhibitors (best IC50 = 0.25 µM for sulfonamide analogs, compared to >100 µM for sulfone analogs) , the target compound can be screened for TMK inhibition as part of an antibacterial discovery program. The para‑benzoate orientation mimics the natural substrate (thymidine monophosphate) phosphate group placement, potentially conferring a binding advantage over ortho‑ or meta‑benzoate isomers [1].

Application
Selection Property
Validation Focus
Regioisomeric SAR probe
4‑piperidinyl carboxamide identity, ethyl ester
SAR reproducibility and positional preference mapping against 2‑/3‑isomers
ADME / permeability benchmarking
Ethyl ester prodrug stability
Esterase-mediated hydrolysis rates, Caco‑2 permeability, and acid‑to‑ester conversion profiling
Crystallography / docking template
Sulfonamide H‑bond pharmacophore, anomalous scattering from fluorine
Co‑crystallization trials and scoring function calibration for sulfonamide–protein interactions
Gram‑positive antibacterial screening
Sulfonylpiperidine‑carboxamide scaffold
TMK inhibition profiling; para‑benzoate orientation mimics substrate phosphate placement
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